2-Picoline-5-boronic acid hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Picoline-5-boronic acid hydrate can be synthesized through various methods. One common approach involves the reaction of 2-picoline with boronic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Picoline-5-boronic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds .
Scientific Research Applications
2-Picoline-5-boronic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-picoline-5-boronic acid hydrate involves its ability to form stable complexes with various substrates. This property is particularly useful in cross-coupling reactions, where it acts as a boron source to facilitate the formation of carbon-carbon bonds . The molecular targets and pathways involved in its reactions depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-Picoline-5-boronic acid hydrate can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions but lacks the pyridine ring present in this compound.
4-Methylphenylboronic acid: Similar in structure but with a different substitution pattern on the aromatic ring.
2-Methyl-5-boronic acid: Similar in structure but with different reactivity due to the absence of the pyridine ring.
The uniqueness of this compound lies in its pyridine ring, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives .
Properties
IUPAC Name |
(6-methylpyridin-3-yl)boronic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.H2O/c1-5-2-3-6(4-8-5)7(9)10;/h2-4,9-10H,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZWRFLXUXUARM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-30-7 | |
Record name | Boronic acid, B-(6-methyl-3-pyridinyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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